14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester
Overview
Description
14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester is a complex organic compound that features a tosyl group, a thiaheptadecanoic acid backbone, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester typically involves multiple steps, starting with the preparation of the thiaheptadecanoic acid backbone This can be achieved through a series of reactions including thiol-ene click chemistry and subsequent functional group transformationsThe final esterification step to form the benzyl ester can be carried out using benzyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for the tosylation and esterification steps, as well as the implementation of green chemistry principles to reduce waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The thiaheptadecanoic acid backbone can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tosyl group can be displaced by nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amines, thiols, or ethers.
Scientific Research Applications
14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug or in drug delivery systems.
Industry: Utilized in the development of new materials with specific functional properties
Mechanism of Action
The mechanism of action of 14-(R,S)-Tosyloxy-6-thiaheptadecanoic acid benzyl ester involves its ability to undergo nucleophilic substitution reactions, where the tosyl group acts as a good leaving groupThe ester moiety can also be hydrolyzed to release the active thiaheptadecanoic acid, which can participate in further biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tosyloxy-alkanoic acids: Compounds with similar tosylated alkanoic acid backbones.
Thiaheptadecanoic acid derivatives: Compounds with modifications on the thiaheptadecanoic acid backbone.
Benzyl esters: Compounds with benzyl ester functionalities.
Properties
IUPAC Name |
benzyl 5-[8-(4-methylphenyl)sulfonyloxyundecylsulfanyl]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O5S2/c1-3-14-28(35-37(32,33)29-21-19-26(2)20-22-29)17-10-5-4-6-12-23-36-24-13-11-18-30(31)34-25-27-15-8-7-9-16-27/h7-9,15-16,19-22,28H,3-6,10-14,17-18,23-25H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMILMKCNKPVLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCCCCSCCCCC(=O)OCC1=CC=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567742 | |
Record name | Benzyl 5-({8-[(4-methylbenzene-1-sulfonyl)oxy]undecyl}sulfanyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137564-70-6 | |
Record name | Benzyl 5-({8-[(4-methylbenzene-1-sulfonyl)oxy]undecyl}sulfanyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80567742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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